2-Ethylsulfonyl-1,3-dimethoxybenzene

Description

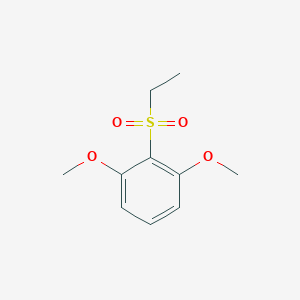

2-Ethylsulfonyl-1,3-dimethoxybenzene (CAS: Not explicitly provided in evidence; inferred structure: C₉H₁₂O₄S) is an aromatic compound featuring a benzene ring substituted with an ethylsulfonyl group at the 2-position and methoxy groups at the 1- and 3-positions. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy) substituents, which influence its reactivity and physical properties. While direct data on this compound are absent in the provided evidence, its synthesis may involve sulfonylation of 1,3-dimethoxybenzene precursors, akin to methods described for 4-Ethylbenzene-1-sulfonyl chloride . Applications likely include intermediates in pharmaceutical or agrochemical synthesis, given the prevalence of sulfonyl and methoxy groups in such contexts .

Properties

IUPAC Name |

2-ethylsulfonyl-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-4-15(11,12)10-8(13-2)6-5-7-9(10)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZVTVAOIYPNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent-Based Comparison of Dimethoxy-Substituted Aromatics

The dimethoxy motif is common in synthetic chemistry. Key analogs include:

Observations :

Sulfonyl-Containing Compounds

Sulfonyl groups are critical in agrochemicals and pharmaceuticals:

Key Differences :

- Reactivity : Sulfonyl chlorides (e.g., 4-Ethylbenzene-1-sulfonyl chloride) are highly reactive in nucleophilic substitutions, whereas the target compound’s ethylsulfonyl group is stabilized, favoring stability over reactivity .

- Biological Activity : Sulfonylureas like metsulfuron-methyl rely on sulfonyl-triazine synergism for herbicidal activity, absent in the target compound .

Ethylsulfonyl vs. Ethylsulfanyl Derivatives

Ethylsulfanyl (C₂H₅S-) and ethylsulfonyl (C₂H₅SO₂-) groups exhibit distinct properties:

Oxidation State Impact :

- Sulfanyl groups (S-) are oxidizable to sulfonyl (SO₂), increasing polarity and stability. This makes sulfonyl derivatives more suitable for solid-state applications .

Research Findings and Data Gaps

- Synthesis Pathways : The target compound may be synthesized via sulfonation of 1,3-dimethoxybenzene using ethylsulfonyl chloride, though direct evidence is lacking .

- Thermal Properties : Analogous sulfonyl compounds (e.g., sulfonamides) exhibit melting points >100°C, suggesting similar behavior for the target compound.

- Applications: Potential uses include photoacid generators (due to sulfonyl groups) or intermediates in drug synthesis, though specific studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.